N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2S/c23-16-6-8-17(9-7-16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBOFZCDGXRPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities. They have been reported to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.
Mode of Action
It’s worth noting that in the case of similar 1,2,4-triazole derivatives acting as aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme.
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold.
Biological Activity
N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H19FN6O2S, with a molecular weight of 450.49 g/mol. The compound features multiple functional groups that contribute to its biological activity:
- Fluorophenyl group : Enhances lipophilicity and may influence pharmacokinetics.
- Thiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Triazole ring : Associated with a wide range of therapeutic effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes and receptors involved in cancer cell proliferation and survival. The presence of the triazole ring is particularly significant as triazole derivatives are known to exhibit diverse biological activities.
Anticancer Activity
Research indicates that this compound may have anticancer potential. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | A549 | 7.5 |
| This compound | TBD |
These results indicate that the compound may disrupt cell cycle progression and induce apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar thiazole and triazole derivatives have shown effectiveness against a range of bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Candida albicans | 15.00 |
These findings suggest that this compound may be a promising candidate for further development as an antimicrobial agent.
Case Studies
In recent studies focusing on similar compounds:
- Triazole Derivatives : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer properties. Some derivatives showed IC50 values below those of standard chemotherapeutics, indicating strong potential for further development .
- Thiazole Compounds : Thiazole-based compounds have been reported to exhibit significant antibacterial activity against resistant strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
